

# Bisphenol P: A Comparative Analysis of In Vitro and In Vivo Toxicological Profiles

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A comprehensive guide for researchers, scientists, and drug development professionals on the current understanding of Bisphenol P (BPP) toxicity, with a comparative perspective to its well-studied predecessor, Bisphenol A (BPA).

Bisphenol P (BPP), a structural analog of Bisphenol A (BPA), is increasingly utilized as a substitute in the manufacturing of polycarbonate plastics and epoxy resins. While intended as a safer alternative, emerging research indicates that BPP may elicit comparable toxicological effects to BPA. This guide provides a detailed comparison of the reported in vitro and in vivo effects of BPP, supported by available experimental data and methodologies, to inform future research and risk assessment.

# In Vivo Effects of Bisphenol P: A Comparative Overview

A pivotal study in rats directly compared the in vivo toxicity of BPP and BPA, revealing similar adverse effects on multiple organs. The primary findings are summarized below.

# Table 1: Comparative In Vivo Effects of Bisphenol P (BPP) and Bisphenol A (BPA) in Rats



Parameter	Bisphenol P (BPP) Effects	Bisphenol A (BPA) Effects (for comparison)
Organ Weight	Significant decrease in liver, lung, and kidney weight at 100 mg/kg dose.[1][2][3]	Significant decrease in liver, lung, and kidney weight at 100 mg/kg dose.[1][2][3]
Oxidative Stress	Significant decrease in antioxidant enzyme concentrations (catalase, peroxidase, superoxide dismutase, glutathione peroxidase) in liver, lungs, kidneys, and heart at 50 and 100 mg/kg doses.[1][2][3]	Significant decrease in antioxidant enzyme concentrations in liver, lungs, kidneys, and heart at 50 and 100 mg/kg doses.[1][2][3]
Histopathology	Induced histopathological changes in the liver (nuclei distortion, necrosis of hepatocytes, cellular congestion), kidneys, heart, and lung tissue, similar to BPA.  [1][2][3]	Induced similar histopathological changes in the liver, kidneys, heart, and lung tissue.[1][2][3]

# In Vitro Effects of Bisphenol P: Emerging Evidence

The in vitro toxicological data for BPP is less extensive compared to BPA. However, available studies point towards potential endocrine-disrupting and genotoxic effects.

#### **Endocrine Disruption**

An investigation into the endocrine-disrupting potential of several bisphenol analogues revealed that BPP interacts with the nuclear estrogen receptor alpha (ER $\alpha$ ). The binding affinity of BPP to ER $\alpha$  was found to be greater than that of BPA, though less potent than other analogues like BPAF and BPZ.[4][5] Interestingly, in the same study, BPP did not significantly alter the estradiol/testosterone (E2/T) ratio in H295R human adrenocortical carcinoma cells, an effect observed with other bisphenols.[4][5] This suggests a potentially different mechanism of endocrine modulation compared to some of its counterparts.



#### Genotoxicity

Preliminary evidence suggests that BPP may possess significant genotoxic potential. Among several bisphenol analogues, BPP was reported to have the highest genotoxic potency and has been associated with the induction of double-strand breaks in DNA.[6]

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.

#### In Vivo Rat Study Protocol (Ullah et al., 2024)

- Animal Model: Female rats were used in the study.
- Experimental Groups: Seven groups (n=5 rats/group) were established: a control group, and groups treated with BPA at 5, 50, and 100 mg/kg body weight, and BPP at 5, 50, and 100 mg/kg body weight.
- Administration: BPA and BPP were administered daily for 28 consecutive days via gastric gavage.
- Analyses: At the end of the treatment period, organs (liver, kidney, heart, and lung) were collected for the analysis of oxidative stress markers and for histopathological examination using H&E staining.

### In Vitro Endocrine Disruption Assay Protocol (Lin et al.)

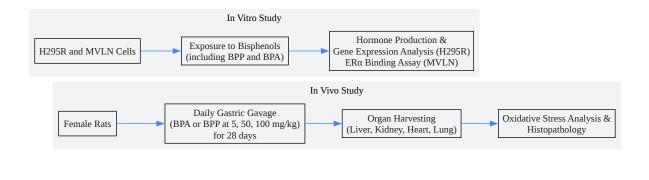
- Cell Lines: H295R human adrenocortical carcinoma cells and MVLN cells were utilized.
- Endpoints:
  - H295R Assay: Measurement of hormone production and the expression of key genes involved in steroidogenesis (CYP11A, CYP17, CYP19, and 3βHSD2) and metabolism (SULT1A1, SULT2A1, and SULT2B1).
  - MVLN Assay: A luciferase gene reporter assay was used to determine the nuclear ERα binding activity.



• Exposure: Cells were exposed to a range of concentrations of ten different bisphenol analogues, including BPP and BPA.

## Signaling Pathways and Experimental Workflows

To visualize the complex biological interactions and experimental designs, the following diagrams have been generated.





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